2-Acetamido-4-methylthiazole-5-sulfonyl chloride
CAS No.: 69812-29-9
Cat. No.: VC1965490
Molecular Formula: C6H7ClN2O3S2
Molecular Weight: 254.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69812-29-9 |
|---|---|
| Molecular Formula | C6H7ClN2O3S2 |
| Molecular Weight | 254.7 g/mol |
| IUPAC Name | 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) |
| Standard InChI Key | NXGKPRKPUCSEIL-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl |
Introduction
Basic Characteristics and Physical-Chemical Properties
2-Acetamido-4-methylthiazole-5-sulfonyl chloride (CAS No. 69812-29-9) is a heterocyclic compound belonging to the thiazole class. Its molecular formula is C₆H₇ClN₂O₃S₂ with a molecular weight of 254.71 g/mol . The compound contains a five-membered thiazole ring with sulfur and nitrogen atoms, incorporating an acetamido group, a methyl group, and a sulfonyl chloride group.
Physical Properties
The physical characteristics of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are summarized in Table 1:
Chemical Identifiers
For systematic identification and database referencing, various chemical identifiers for 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are listed in Table 2:
Synthesis Methods
The synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride typically involves multiple reaction steps starting from simpler thiazole derivatives.
General Synthetic Route
The primary synthetic pathway involves the reaction of 2-acetamido-4-methylthiazole with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group at the 5-position of the thiazole ring. The reaction can be represented as:
2-Acetamido-4-methylthiazole + Chlorosulfonic acid → 2-Acetamido-4-methylthiazole-5-sulfonyl chloride
Optimization Considerations
For research-grade synthesis, several parameters require optimization:
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Reaction conditions such as temperature and duration significantly impact yield and purity
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pH control during thiol-disulfide exchange (adjusted to pH 7.5 using KOH/HCl)
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Precise stoichiometric control of sulfonyl chloride donors
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Temperature modulation (maintaining 40°C during precipitation)
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Limiting reaction time to approximately 2 hours to prevent over-sulfonation
Purification Methods
Purification typically involves acid precipitation followed by recrystallization in anhydrous ether. This process can achieve purity levels of ≥95% when properly executed . Additional characterization involves melting point analysis (158-159°C range), HPLC-UV (λ = 254 nm), and FT-IR for functional group verification (S=O stretching at 1360–1180 cm⁻¹) .
Applications in Research and Industry
2-Acetamido-4-methylthiazole-5-sulfonyl chloride has diverse applications across multiple scientific and industrial domains, primarily due to its reactive sulfonyl chloride moiety and heterocyclic structure.
Pharmaceutical Development
The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of:
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Sulfonamide antibiotics that target bacterial infections
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Antifungal agents designed to combat pathogenic fungi
Its importance in pharmaceutical research stems from the thiazole ring's ability to enhance bioavailability and metabolic stability in drug candidates . The sulfonyl chloride group provides a reactive site for further functionalization through nucleophilic substitution reactions.
Biochemical Research Applications
In biochemical research, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride is employed for:
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Modifying proteins and enzymes to study structure-function relationships
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Investigating enzyme kinetics through active site modification
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Analyzing protein-protein interactions via cross-linking studies
Table 3 summarizes key biochemical applications reported in literature:
Diagnostic Reagent Development
The compound has proven valuable in developing diagnostic assays for:
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Detection of biomarkers for various diseases, including cancers
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Creation of high-sensitivity diagnostic tools for early disease detection
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Development of research-grade reagents for biomolecular detection
A notable research case involved using this compound to develop a diagnostic assay for early detection of prostate cancer, with results showing high sensitivity and specificity .
Agricultural Chemistry
In agricultural applications, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride contributes to:
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Pesticide development targeting specific pests while minimizing environmental impact
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Herbicide formulations that control unwanted vegetation with minimal crop damage
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Agricultural chemical intermediates that enhance crop protection
Material Science
The compound's unique structural features make it valuable in material science for:
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Creating specialty polymers with enhanced performance characteristics
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Developing composite materials with improved mechanical strength
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Synthesizing materials with specific physical and chemical properties
Mechanism of Action and Reactivity
The reactivity of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride primarily stems from its sulfonyl chloride functional group.
Chemical Reactivity
The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, allowing the compound to form various derivatives:
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Reaction with amines produces sulfonamides (R-SO₂-NHR')
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Reaction with alcohols yields sulfonates (R-SO₂-OR')
This reactivity profile makes the compound particularly versatile as a synthetic building block in organic chemistry and pharmaceutical development.
Enzyme Inhibition Properties
Studies have identified 2-Acetamido-4-methylthiazole-5-sulfonyl chloride as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 . This enzyme plays a crucial role in drug metabolism, suggesting potential applications in pharmacokinetic studies and drug interaction research.
Research indicates that the compound can significantly affect CYP1A2 activity in a dose-dependent manner, potentially altering the metabolism of co-administered drugs . This property has implications for both pharmaceutical research and toxicological studies.
Structure-Activity Relationships
Comparing 2-Acetamido-4-methylthiazole-5-sulfonyl chloride with structurally related compounds provides insights into its specific activity profile and applications.
Comparative Analysis with Similar Compounds
Table 4 presents a comparative analysis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride with structurally related compounds:
The presence of the sulfonyl chloride group in 2-Acetamido-4-methylthiazole-5-sulfonyl chloride confers distinct reactivity compared to related thiazole compounds, particularly in terms of its ability to form covalent bonds with nucleophilic functional groups in biomolecules .
Current Research and Future Directions
Research involving 2-Acetamido-4-methylthiazole-5-sulfonyl chloride continues to evolve, with several promising directions emerging in recent studies.
Emerging Applications
New applications being investigated include:
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Use in protein labeling for advanced imaging techniques
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Development of fluorescent probes for biological research
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Application in click chemistry and bioorthogonal reactions
Future Research Needs
Several areas require further investigation:
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